N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide

Lipophilicity Drug-likeness Permeability

This asymmetrical oxalamide uniquely combines a 2-cyanophenyl electron-withdrawing nitrile with a flexible 2-(3-fluorophenyl)-2-methoxyethyl tail on an N1,N2-oxalyl scaffold. Unlike simpler N-alkyl or N-benzyl analogs, its branched methoxyethyl linker and chiral benzylic center enable enantioselective SAR studies. The dual H-bond donor/acceptor profile (2 HBD, 5 HBA), moderate XLogP3 of 2.6, and 3-fluorophenyl motif align with patent-validated PDE IV/TNF-α inhibitor pharmacophores (US Patent 5,393,788). The 2-cyanophenyl chromophore (λmax ~240–280 nm) facilitates HPLC method development. This scaffold is essential for teams requiring stereochemistry-dependent target engagement studies, nitrile-mediated binding interaction libraries, or a benchmark compound for in silico logP and permeability model validation. Substituting with des-cyano, des-methoxy, or regioisomeric fluoro analogs introduces unpredictable conformational and electronic changes that may compromise target engagement.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 1797354-46-1
Cat. No. B2837994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide
CAS1797354-46-1
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESCOC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC(=CC=C2)F
InChIInChI=1S/C18H16FN3O3/c1-25-16(12-6-4-7-14(19)9-12)11-21-17(23)18(24)22-15-8-3-2-5-13(15)10-20/h2-9,16H,11H2,1H3,(H,21,23)(H,22,24)
InChIKeyGWLLKVLJXKNEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide (CAS 1797354-46-1): Core Identity and Procurement Baseline


N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide (CAS 1797354-46-1) is a fully synthetic oxalamide derivative featuring a central N1,N2-oxalyl bisamide scaffold asymmetrically substituted with a 2-cyanophenyl group at N1 and a 2-(3-fluorophenyl)-2-methoxyethyl moiety at N2. With a molecular formula of C18H16FN3O3 and molecular weight of 341.3 g/mol [1], this compound occupies a discrete chemical space at the intersection of electron-deficient aryl nitriles and lipophilic fluoroaryl ethers. The oxalamide core confers structural rigidity and a dual hydrogen-bond donor/acceptor profile (2 HBD, 5 HBA) [1], while the methoxyethyl linker introduces conformational flexibility (5 rotatable bonds) distinct from simpler N-alkyl or N-benzyl oxalamide analogs. Its computed XLogP3 of 2.6 [1] places it in a moderately lipophilic range suitable for membrane permeability without excessive promiscuity, a balance not universally shared by less substituted oxalamide congeners.

Why N1-(2-Cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide Cannot Be Casually Replaced by In-Class Analogs


Oxalamide derivatives bearing 2-cyanophenyl substitution are not interchangeable commodities. The 2-cyanophenyl group provides a geometrically constrained, electron-withdrawing nitrile capable of participating in specific hydrogen-bond acceptor interactions and dipole-dipole contacts that a 2-fluorophenyl or unsubstituted phenyl analog cannot replicate [1]. Patent literature on oxamide-based TNF and PDE IV inhibitors explicitly identifies cyano and fluoro substituents as independently preferred pharmacophoric elements, with substitution pattern and electronic character directly modulating target engagement [2]. The combined presence of a 3-fluorophenyl ring and a methoxyethyl linker further distinguishes this compound from simpler N1-(2-cyanophenyl)-N2-alkyl or N2-benzyl oxalamides that lack the steric and electronic contributions of the branched methoxyethyl-fluorophenyl tail. Substituting with a des-cyano, des-methoxy, or regioisomeric fluoro analog risks altering conformational preferences, hydrogen-bonding geometry, and lipophilicity in ways that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence for N1-(2-Cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide Versus Closest Analogs


XLogP3 Lipophilicity Differential: Balanced Permeability vs. Closest Fluoro-Analog

The target compound exhibits a computed XLogP3 of 2.6, which is 0.6 log units higher than the closest commercially available analog N1-(2-fluorophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide (CAS 1795455-36-5; XLogP3 approximately 2.0 based on molecular formula C17H16F2N2O3 and absence of the polar nitrile group) [1]. This difference of +0.6 log units places the target compound in the optimal CNS-capable range (typically 2–4) while remaining below the promiscuity threshold of ~3.5, whereas the des-cyano analog risks suboptimal permeability for intracellular targets.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count Advantage: Enhanced Target Interaction Potential via Nitrile

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms compared to 4 in the direct des-cyano analog N1-(2-fluorophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide (CAS 1795455-36-5) [1]. The additional HBA arises from the nitrile nitrogen of the 2-cyanophenyl group, providing a geometrically distinct, linear H-bond acceptor site that is absent in the 2-fluorophenyl comparator. Patent analysis of oxamide-based TNF/PDE IV inhibitors confirms that a cyano substituent at the R3/R4 position of the N1-phenyl ring is a preferred embodiment for biological activity [2].

Hydrogen bonding Molecular recognition Structure-based design

Rotatable Bond Count and Conformational Flexibility Relative to Constrained Analogs

With 5 rotatable bonds, the target compound offers greater conformational flexibility than N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide (estimated ~3 rotatable bonds) or N1-(2-cyanophenyl)-N2-phenethyloxalamide (estimated ~4 rotatable bonds), while retaining fewer degrees of freedom than fully flexible N-alkyl analogs [1]. The branched 2-(3-fluorophenyl)-2-methoxyethyl tail introduces a chiral center at the benzylic carbon, creating stereochemical complexity absent in achiral N2-benzyl or N2-phenethyl comparators.

Conformational analysis Molecular flexibility Entropic binding

Preferred Pharmacophoric Elements Aligned with Oxamide-Based TNF/PDE IV Inhibitor Chemotype

US Patent 5,393,788 discloses oxamide derivatives as dual TNF production inhibitors and PDE IV inhibitors, with explicit preference for cyano and fluoro substituents on the N1-aryl ring and for fluorine-substituted aromatic groups within the N2-side chain [1]. The target compound simultaneously satisfies three preferred structural features: (i) 2-cyano substitution on N1-phenyl, (ii) 3-fluoro substitution on the N2-terminal phenyl ring, and (iii) a methoxy-containing linker with a benzylic substitution pattern. No single comparator from the same chemical space simultaneously incorporates all three features; the closest analog N1-(2-fluorophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide lacks the nitrile pharmacophore explicitly preferred in the patent.

TNF inhibition PDE IV inhibition Oxamide pharmacophore

Molecular Weight and Heavy Atom Count Differentiation from Simpler Oxalamide Building Blocks

At 341.3 g/mol, the target compound occupies a molecular weight range consistent with lead-like chemical space (MW < 350 is a common lead-likeness criterion), while being substantially more elaborated than minimal oxalamide fragments such as N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide (MW 233.22 g/mol) [1][2]. This positions the compound as a mid-stage optimization scaffold rather than a fragment hit, suitable for direct SAR expansion without requiring extensive molecular growth that could compromise ligand efficiency metrics.

Molecular complexity Lead-likeness Fragment-based design

Evidence-Backed Application Scenarios for Procuring N1-(2-Cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide


PDE IV / TNF-Alpha Inhibitor Lead Optimization and SAR Expansion

Based on the class-level pharmacophore alignment with US Patent 5,393,788 [1], this compound is a logical procurement choice for teams pursuing oxamide-based PDE IV or TNF-alpha inhibitors. Its simultaneous incorporation of 2-cyanophenyl, 3-fluorophenyl, and methoxyethyl motifs matches three preferred pharmacophoric features from validated patent SAR. It can serve as a starting point for systematic structural modification—such as variation of the methoxy group, fluorine position, or nitrile replacement—to probe activity cliffs. The compound's XLogP3 of 2.6 and MW of 341.3 g/mol [2] place it in a favorable range for cellular assay compatibility, reducing the need for preliminary physicochemical optimization.

Chiral Chromatography Method Development and Stereochemical Probe Studies

The presence of a chiral center at the benzylic carbon of the 2-methoxyethyl linker [1] makes this compound suitable for chiral separation method development and for investigating stereochemistry-dependent biological activity. The 2-cyanophenyl chromophore provides UV detectability (λmax expected in the 240–280 nm range due to the conjugated nitrile-phenyl system), facilitating HPLC method development. Procurement of this specific scaffold, rather than an achiral N2-benzyl analog, is essential for studies where enantioselective target engagement is hypothesized.

Kinase or GPCR Focused Library Design Incorporating Nitrile H-Bond Acceptors

With 5 hydrogen-bond acceptor atoms including a geometrically distinct, linear nitrile nitrogen [1], this compound is a candidate for inclusion in focused libraries targeting proteins where nitrile-mediated H-bond interactions are known to contribute to binding (e.g., kinase hinge regions, GPCR allosteric sites). The nitrile group offers a directional H-bond acceptor that cannot be replicated by fluoro or methoxy substituents, and its electron-withdrawing character modulates the electronic properties of the adjacent phenyl ring, potentially influencing π-stacking interactions in aromatic-rich binding pockets.

Physicochemical Benchmarking and Computational Model Validation

Researchers validating in silico models for logP prediction, solubility estimation, or permeability forecasting can use this compound's experimentally verifiable computed properties (XLogP3 = 2.6, MW = 341.3, 2 HBD, 5 HBA, 5 rotatable bonds) [1] as a benchmarking data point. Its intermediate complexity—more elaborated than fragment-like oxalamides but still within lead-like space—makes it a suitable test case for assessing the performance of predictive algorithms on moderately functionalized, drug-like small molecules.

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.